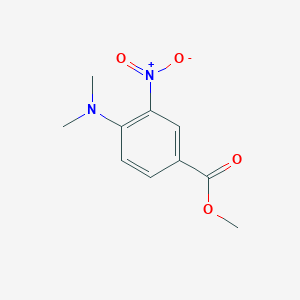

Methyl 4-(dimethylamino)-3-nitrobenzoate

Description

Contextualization within Aromatic Nitro Compounds Research

Aromatic nitro compounds are crucial building blocks in organic synthesis. researchgate.net They serve as precursors for a wide range of materials, including dyes, pharmaceuticals, and explosives. researchgate.netnumberanalytics.com The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and influences the compound's reactivity. numberanalytics.com This property is fundamental to many of the synthetic transformations that aromatic nitro compounds undergo. numberanalytics.com Research in this field is continually evolving, with a focus on developing more efficient and environmentally friendly methods for their synthesis and utilization. researchgate.netnumberanalytics.com The reduction of aromatic nitro compounds to form aromatic amines is a particularly important reaction, as these amines are key components in the production of many valuable chemicals. numberanalytics.com

Significance of Substituted Benzoate (B1203000) Esters in Organic Synthesis and Medicinal Chemistry Research

Substituted benzoate esters, including methyl benzoate derivatives, are a class of compounds with broad utility. mdpi.com They are found in a variety of natural and synthetic products and are known for their applications in fragrances and as solvents. mdpi.com In organic synthesis, they are valuable intermediates. researchgate.net For example, they are used in the preparation of more complex molecules, such as those used in medicinal chemistry. google.com The ester functional group can be readily converted into other functional groups, making benzoate esters versatile starting materials for the synthesis of a wide array of compounds. youtube.com Their derivatives have been investigated for potential applications in treating neurodegenerative diseases, highlighting their importance in pharmaceutical research. google.com

Overview of Electron-Donating and Electron-Withdrawing Group Effects on Aromatic Systems

The reactivity and orientation of substitution reactions on an aromatic ring are heavily influenced by the electronic effects of the substituents attached to it. wikipedia.orgnumberanalytics.com These effects are broadly categorized as inductive and resonance effects. numberanalytics.com

Electron-Donating Groups (EDGs) , such as amino (-NH2) and alkyl groups, increase the electron density of the aromatic ring. studypug.com This makes the ring more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution reactions. numberanalytics.comyoutube.com EDGs are typically ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. wikipedia.org

Electron-Withdrawing Groups (EWGs) , such as the nitro (-NO2) group, decrease the electron density of the aromatic ring. studypug.com This deactivates the ring towards electrophilic aromatic substitution, making it less reactive. numberanalytics.comyoutube.com With the exception of halogens, EWGs are generally meta-directing. wikipedia.org

In the case of Methyl 4-(dimethylamino)-3-nitrobenzoate, the dimethylamino group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. studypug.com The interplay of these opposing electronic effects determines the chemical properties and reactivity of the molecule.

| Group Type | Examples | Effect on Electron Density | Reactivity towards Electrophiles | Directing Effect |

|---|---|---|---|---|

| Electron-Donating (Activating) | -NH2, -NR2, -OH, -OR, -Alkyl | Increases | Increases | Ortho, Para |

| Electron-Withdrawing (Deactivating) | -NO2, -CN, -COOH, -SO3H | Decreases | Decreases | Meta |

Research Landscape of this compound and Related Structures

This compound is a substituted aromatic compound that contains both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro). Research on this specific molecule is often linked to its precursor, 4-(dimethylamino)-3-nitrobenzoic acid. sigmaaldrich.com The synthesis of this acid is a key step, and it is commonly used as an intermediate in organic synthesis. guidechem.comchemicalbook.com For instance, 4-(methylamino)-3-nitrobenzoic acid, a closely related compound, is synthesized from 4-chloro-3-nitrobenzoic acid and methylamine. google.com This precursor can then be esterified to produce the corresponding methyl ester. The general synthesis of methyl benzoates from benzoic acids is a well-established reaction, often catalyzed by acid. youtube.com

The presence of both activating and deactivating groups on the same aromatic ring makes these compounds interesting subjects for studying the interplay of electronic effects and for use as building blocks in the synthesis of more complex molecules. Related structures, such as other substituted nitrobenzoates, are widely studied for their applications as intermediates in the production of dyes and pharmaceuticals. wikipedia.orgatamanchemicals.com

| Compound | Significance/Application | Reference |

|---|---|---|

| 2-Nitrobenzoic acid | Prepared by oxidation of 2-nitrotoluene. | wikipedia.org |

| 3-Nitrobenzoic acid | Precursor to 3-aminobenzoic acid, used in some dyes. | wikipedia.org |

| 4-Nitrobenzoic acid | Precursor to 4-aminobenzoic acid, used to prepare the anesthetic procaine. | wikipedia.org |

| 4-(Methylamino)-3-nitrobenzoic acid | Intermediate in organic synthesis. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(dimethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)8-5-4-7(10(13)16-3)6-9(8)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUDTAQUGQEPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of Methyl 4-(dimethylamino)-3-nitrobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary synthetic routes can be envisioned.

Route A focuses on the late-stage introduction of the nitro group. The synthesis begins with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This is followed by dimethylation of the amino group to yield methyl 4-(dimethylamino)benzoate. The final step involves the selective nitration at the C-3 position, ortho to the activating dimethylamino group.

Route B involves an initial nitration and subsequent nucleophilic aromatic substitution. The synthesis commences with the nitration of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid. prepchem.com Esterification of this intermediate gives methyl 4-chloro-3-nitrobenzoate. chemicalbook.com The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by dimethylamine to afford the target molecule. A similar pathway has been described for the synthesis of related N-methyl-4-(methylamino)-3-nitrobenzamide, starting from 4-chloro-3-nitrobenzoic acid and methylamine. google.com

Classical and Modern Approaches to Benzoate (B1203000) Ester Synthesis

The formation of the methyl ester is a critical step in the synthesis of this compound.

Esterification Reactions and Optimizations

Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. academicpublishers.org Key to this equilibrium-driven reaction is the removal of water to drive the reaction towards the product.

Modern advancements have focused on optimizing this process. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. academicpublishers.orgresearchgate.net Studies on substituted benzoic acids have shown that parameters such as temperature, catalyst concentration, and the choice of alcohol play a crucial role. For instance, in the synthesis of ethyl-4-fluoro-3-nitro benzoate under sealed-vessel microwave conditions, the highest yields were obtained at temperatures between 130–150°C. researchgate.netusm.my The choice of alcohol also impacts the reaction efficiency, with primary alcohols generally providing higher yields than secondary or tertiary alcohols due to reduced steric hindrance. usm.myresearchgate.net

| Reaction Parameter | Optimized Condition | Outcome |

| Temperature | 130-150°C | Highest ester yields usm.my |

| Reaction Time | 15 minutes (microwave) | Increased yield until plateau researchgate.net |

| Alcohol Type | Primary > Secondary > Tertiary | Higher yields with less steric hindrance usm.my |

Nitration Procedures for Aromatic Systems

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. purechemistry.org The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. purechemistry.orgmasterorganicchemistry.comwikipedia.orgbyjus.com The mechanism involves the attack of the aromatic ring's pi-electrons on the nitronium ion to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. acs.orgnih.gov Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic compound. purechemistry.org

Regioselectivity Control in Nitration of Methyl Benzoate Derivatives

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring. chemistrytalk.orgmasterorganicchemistry.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. masterorganicchemistry.comlibretexts.org

The methyl ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. echemi.comrsc.org This deactivation is due to both inductive and resonance effects. echemi.com Consequently, the nitration of methyl benzoate is slower than that of benzene (B151609). The deactivating nature of the ester group directs the incoming electrophile to the meta position. echemi.comrsc.org This is because the carbocation intermediates formed from ortho and para attack are destabilized by the adjacent electron-withdrawing ester group, making the meta pathway more favorable. libretexts.orgyoutube.com Experimental procedures for the nitration of methyl benzoate typically yield methyl 3-nitrobenzoate. aiinmr.comorgsyn.org

Conversely, the dimethylamino group is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Therefore, in the nitration of methyl 4-(dimethylamino)benzoate, the powerful directing effect of the dimethylamino group would favor the introduction of the nitro group at the ortho position (C-3).

In the case of nitrating 4-chlorobenzoic acid, the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. prepchem.com In this scenario, the incoming nitro group is directed to the position that is ortho to the chlorine and meta to the carboxylic acid, resulting in 4-chloro-3-nitrobenzoic acid. prepchem.com

| Substituent | Activating/Deactivating | Directing Effect |

| -COOCH₃ | Deactivating | Meta echemi.comrsc.org |

| -N(CH₃)₂ | Activating | Ortho, Para masterorganicchemistry.com |

| -Cl | Deactivating | Ortho, Para libretexts.org |

| -COOH | Deactivating | Meta |

Introduction of Amino and Dimethylamino Functionalities

The introduction of the dimethylamino group can be achieved through various methods, including the direct alkylation of an amino group or via nucleophilic aromatic substitution.

Amination Reactions (e.g., from chloro-nitrobenzoic acid intermediates)

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing amino groups onto aromatic rings, particularly when the ring is activated by electron-withdrawing groups. libretexts.org Aryl halides with electron-withdrawing substituents, such as nitro groups, are susceptible to attack by nucleophiles. libretexts.org

In the context of synthesizing this compound, a crucial step in one of the proposed routes is the reaction of methyl 4-chloro-3-nitrobenzoate with dimethylamine. The presence of the nitro group ortho to the chlorine atom strongly activates the ring for nucleophilic attack, facilitating the displacement of the chloride ion by dimethylamine. Similar amination reactions have been successfully carried out on related chloro-nitrobenzoic acid derivatives. acs.orgacs.orgnih.gov For example, the synthesis of N-substituted 5-nitroanthranilic acid derivatives has been achieved through the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines, often without the need for a catalyst. acs.orgacs.org

Alkylation of Amine Groups (e.g., dimethylation)

The alkylation of amines is a fundamental organic reaction involving the substitution of an alkyl group onto an amine. This process, also known as amino-dehalogenation, typically occurs between an alkyl halide and ammonia or an amine via a nucleophilic aliphatic substitution. wikipedia.org The inherent nucleophilicity of amines, due to the lone pair of electrons on the nitrogen atom, allows for direct alkylation, often under mild conditions. wikipedia.orglibretexts.org

However, the reaction can be complicated by the tendency of the product, a primary or secondary amine, to react further with the alkylating agent, leading to a mixture of products. wikipedia.orglibretexts.org For laboratory-scale synthesis of tertiary amines, N-alkylation is a common method. When a tertiary amine is alkylated, the reaction proceeds to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction, which prevents overalkylation. wikipedia.org

Industrially, alcohols are often the preferred alkylating agents over alkyl halides. wikipedia.org For instance, the large-scale production of methylamines (methylamine, dimethylamine, and trimethylamine) is achieved through the reaction of ammonia and methanol (B129727). This process, however, lacks selectivity and requires subsequent separation of the products. wikipedia.org

To manage the liberation of hydrohalic acid during alkylation with alkyl halides, which can form salts with the reactant amines and reduce the concentration of free amine available for reaction, inorganic bases like sodium carbonate or sodium hydroxide (B78521) are often used. dtic.mil A more homogenous reaction condition can be achieved by using a sterically hindered organic base that acts as a proton acceptor without being a strong nucleophile. dtic.mil

Chemoselective Transformations (e.g., C-Nitration, N-dealkylation)

C-Nitration:

C-Nitration is a crucial electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring. Traditional methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, which can lead to poor regioselectivity and significant waste production. researchgate.net The nitration of methyl benzoate, for example, typically yields methyl 3-nitrobenzoate. orgsyn.orgrsc.org The reaction requires careful temperature control, as higher temperatures can decrease the yield. orgsyn.org

Modern synthetic strategies focus on developing more efficient and selective nitration methods. researchgate.net For instance, ruthenium-catalyzed meta-selective C-H nitration using AgNO2 as the nitro source has been explored. researchgate.net

N-Dealkylation:

N-dealkylation, the removal of an N-alkyl group from an amine, is a significant transformation in both biological systems and synthetic chemistry. nih.govresearchgate.net This process is vital for synthesizing various pharmaceuticals, agrochemicals, and fine chemicals. nih.govresearchgate.net For example, the N-demethylation of opiate alkaloids is a key step in the semi-synthesis of many opioid medicines. researchgate.net

Metabolically, N-dealkylation is often catalyzed by cytochrome P450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine that decomposes to a dealkylated amine and a carbonyl compound. nih.govsemanticscholar.org In synthetic chemistry, various reagents can be employed for N-dealkylation, including chloroformates. nih.gov The choice of reagent and reaction conditions can be tailored to achieve the desired dealkylation selectively.

Multi-step Synthetic Sequences for this compound and Analogs

The synthesis of complex molecules like this compound often requires multi-step sequences. A plausible synthetic route could involve the following key transformations:

Nitration: The initial step would likely be the nitration of a suitable benzoic acid derivative. For instance, starting with 4-chlorobenzoic acid, nitration would yield 4-chloro-3-nitrobenzoic acid.

Amination: The subsequent step would involve the displacement of the chloro group with a methylamino or dimethylamino group. A patent describes the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-methylamino-3-nitrobenzoic acid. google.com

Esterification: The carboxylic acid would then be esterified to the corresponding methyl ester.

Further Alkylation (if necessary): If a dimethylamino group is desired and the amination step yielded a methylamino group, a subsequent N-alkylation step would be required.

A Chinese patent outlines a method for synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide, a related analog. This process starts with the reaction of 4-chloro-3-nitrobenzoic acid and methylamine to form 4-methylamino-3-nitrobenzoic acid. This intermediate is then converted to the corresponding acyl chloride using thionyl chloride, which subsequently reacts with methylamine to yield the final product. google.com

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic sequence is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net For instance, in the nitration of methyl benzoate, maintaining the temperature between 5–15°C is crucial for achieving a good yield of the desired meta-isomer. orgsyn.org

The following table summarizes the impact of various factors on reaction outcomes based on literature findings.

| Factor | Observation | Reference |

| Temperature | In the nitration of methyl benzoate, keeping the temperature between 5-15°C is crucial for high yields. | orgsyn.org |

| Solvent | Acetic acid was found to be the superior solvent in a specific three-component reaction. | researchgate.net |

| Reaction Time | Increasing reaction time from 3 hours at room temperature to 3 hours at reflux significantly increased product yield in a particular synthesis. | researchgate.net |

| Stoichiometry | The amount of starting materials has a significant influence on the reaction outcome. | researchgate.net |

Purification Techniques for Synthesized Intermediates and Products

Purification is a critical step in any synthetic sequence to isolate the desired product from unreacted starting materials, byproducts, and other impurities. Common techniques for the purification of solid organic compounds include:

Filtration: This is used to separate a solid product from a liquid reaction mixture. Vacuum or suction filtration is often employed for faster separation. rsc.orgyoutube.com

Washing: The crude solid product is often washed with a suitable solvent to remove soluble impurities. For example, crude methyl m-nitrobenzoate can be washed with ice-cold water and then cold methyl alcohol. orgsyn.orgrsc.org

Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. rsc.orgyoutube.com For methyl 3-nitrobenzoate, a mixture of water and ethanol (B145695) can be used for recrystallization. rsc.orgsavemyexams.com In some cases, hot filtration may be necessary to remove insoluble impurities before cooling. youtube.com

The purity of the final product is often assessed by measuring its melting point. A sharp melting point close to the literature value is indicative of a pure compound. savemyexams.com

Green Chemistry Approaches in Nitrobenzoate Synthesis

Traditional nitration methods, which rely on large excesses of corrosive acids, are environmentally unfriendly and generate significant waste. researchgate.netresearchgate.net Green chemistry principles aim to develop more sustainable and environmentally benign synthetic processes.

In the context of nitrobenzoate synthesis, several greener approaches are being explored:

Use of Alternative Nitrating Agents: Research is focused on finding alternatives to the conventional nitric acid/sulfuric acid mixture. This includes using solid-supported reagents, which can be easily recovered and reused. researchgate.net

Catalytic Processes: The use of catalysts can improve the selectivity of nitration reactions and reduce the amount of waste generated. researchgate.net For example, zeolite-based solid acid catalysts have shown promise in enhancing regioselectivity in nitration reactions. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted nitration reactions can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Greener Solvents: The use of ionic liquids and solvent-free reaction conditions are being investigated to replace volatile and hazardous organic solvents. researchgate.net

Air as an Oxidant: A novel method for preparing 2-methyl-3-nitrobenzoic acid utilizes oxygen from the air to oxidize 3-nitro-o-xylene, offering a cleaner production method with low risk and cost. google.com

These approaches aim to make the synthesis of nitroaromatic compounds, including nitrobenzoates, safer, more efficient, and more environmentally sustainable.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of Methyl 4-(dimethylamino)-3-nitrobenzoate in Chloroform-d (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the methyl groups.

The aromatic region displays three signals. A singlet at 8.45 ppm is assigned to the proton at the C2 position, which is deshielded by the adjacent nitro group and the ester functionality. A doublet at 8.00 ppm with a coupling constant (J) of 9.0 Hz corresponds to the proton at the C5 position. This proton is coupled to the neighboring proton at the C6 position, which appears as a doublet at 6.98 ppm, also with a coupling constant of 9.0 Hz.

The upfield region of the spectrum contains two singlets. The signal at 3.89 ppm is attributed to the three protons of the methyl ester group (-OCH₃). The singlet at 2.99 ppm, integrating to six protons, corresponds to the two methyl groups of the dimethylamino functionality (-N(CH₃)₂).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.45 | s | - | H-2 |

| 8.00 | d | 9.0 | H-5 |

| 6.98 | d | 9.0 | H-6 |

| 3.89 | s | - | -OCH₃ |

| 2.99 | s | - | -N(CH₃)₂ |

s: singlet, d: doublet

Carbon-13 (¹³C) NMR Chemical Shift Analysis and APT/DEPT Studies

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Comprehensive 2D NMR studies such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been reported for this compound in the surveyed scientific literature. These experiments would be instrumental in definitively establishing the connectivity between protons and carbons within the molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides critical information regarding the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Specific experimental Fourier Transform Infrared (FTIR) spectroscopic data for this compound, detailing characteristic absorption bands, is not available in the public domain. A theoretical analysis would predict characteristic vibrational modes for the nitro group (asymmetric and symmetric stretches), the ester carbonyl group (C=O stretch), and the C-N and C-O single bonds.

Raman Spectroscopy for Complementary Vibrational Modes

No experimental Raman spectroscopy data for this compound could be located in the reviewed literature. Raman spectroscopy would offer complementary information to FTIR, particularly for the non-polar bonds and symmetric vibrations within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a molecule. For this compound (C₁₀H₁₂N₂O₄), the nominal molecular weight is 224.21 g/mol . The fragmentation pattern in mass spectrometry is influenced by the stability of the resulting ions and neutral fragments.

Loss of the methoxy group (-OCH₃): This would lead to the formation of an acylium ion [M - 31]⁺ at m/z 193.

Loss of the methyl ester group (-COOCH₃): This fragmentation is less common but could result in a [M - 59]⁺ ion.

Cleavage related to the nitro group: This can involve the loss of NO (m/z 30) or NO₂ (m/z 46).

Fragmentation of the dimethylamino group: Loss of a methyl radical (-CH₃) from the molecular ion could yield a [M - 15]⁺ peak.

For comparison, the fragmentation of methyl m-nitrobenzoate shows significant peaks corresponding to the loss of the methoxy group. chegg.comchemicalbook.com The presence of the electron-donating dimethylamino group in the target molecule would influence the stability of the fragment ions, potentially altering the most favorable fragmentation pathways compared to simpler nitrobenzoates.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

|---|---|---|

| [M]⁺˙ | 224 | - |

| [M - OCH₃]⁺ | 193 | ˙OCH₃ |

| [M - NO₂]⁺ | 178 | ˙NO₂ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical monoisotopic mass of this compound (C₁₀H₁₂N₂O₄) is 224.07971 Da. An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula of the compound.

For a closely related compound, Ethyl 4-(dimethylamino)-3-nitrobenzoate (C₁₁H₁₄N₂O₄), predicted m/z values for various adducts have been calculated, demonstrating the utility of this technique. uni.lu For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 239.10263, and for the sodium adduct [M+Na]⁺, it is 261.08457. uni.lu Similar predictions can be made for the target methyl ester, which are invaluable for identifying the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray structure for this compound has not been reported in the reviewed literature, extensive studies on its derivatives provide significant insight into its likely solid-state structure. For example, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate has been determined to be in the triclinic system with the space group P-1. researchgate.net Another related compound, Methyl 4-nitrobenzoate (B1230335), crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net These findings suggest that this compound would likely crystallize in a low-symmetry system such as monoclinic or triclinic.

Table 2: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | researchgate.net |

The packing of molecules in a crystal is governed by various non-covalent interactions. In nitrobenzoate derivatives, weak intermolecular C-H···O hydrogen bonds are common, where aromatic or methyl C-H groups act as donors to the oxygen atoms of the nitro or carboxyl groups of adjacent molecules. researchgate.net In the crystal structure of Methyl 4-nitrobenzoate, these C-H···O interactions link molecules together. researchgate.net

For Methyl 4-hydroxy-3-nitrobenzoate, the crystal structure is stabilized by an extensive network of twelve hydrogen bonds and two π-stacking interactions, which organize the molecules into infinite stacked sheets. researchgate.net Given the structure of this compound, it is highly probable that its crystal packing would also be dominated by weak C-H···O hydrogen bonds involving the dimethylamino methyl groups, the ester methyl group, and aromatic hydrogens interacting with the oxygen atoms of the nitro and ester functionalities. The presence of the electron-rich aromatic ring and the nitro group also suggests the possibility of π-π stacking interactions influencing the crystal packing.

The conformation of a molecule in the solid state is dictated by a balance between intramolecular steric effects and intermolecular packing forces. In many methyl nitrobenzoate structures, the nitro and methyl ester groups exhibit a slight twist relative to the plane of the benzene (B151609) ring.

In Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring (dihedral angle of 0.6°), while the methoxycarbonyl group is twisted by 8.8°. researchgate.net Theoretical studies on Methyl 3-nitrobenzoate suggest that the most stable conformation involves the ester group being coplanar with the benzene ring to maximize π-orbital overlap. researchgate.net For this compound, steric hindrance between the ortho-substituted dimethylamino and nitro groups could force one or both groups to twist out of the plane of the benzene ring to relieve steric strain. This twisting would affect the degree of electronic communication between the substituents and the aromatic ring.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is sensitive to the electronic structure of the molecule, particularly conjugated π-systems and the presence of chromophores.

The structure of this compound contains a powerful electron-donating group (dimethylamino) and two electron-withdrawing groups (nitro and methyl ester) attached to a benzene ring. This "push-pull" arrangement is known to give rise to significant intramolecular charge transfer (ICT) character in the electronic transitions.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system and an n → π* transition associated with the nitro group. Crucially, a strong, low-energy absorption band is anticipated due to the charge transfer from the highest occupied molecular orbital (HOMO), which would be largely localized on the electron-rich dimethylamino-substituted benzene ring, to the lowest unoccupied molecular orbital (LUMO), which would have significant character on the electron-withdrawing nitro group. This ICT band is characteristic of donor-acceptor substituted aromatic compounds and is responsible for their color. The position and intensity of this band are sensitive to solvent polarity.

Computational and Theoretical Investigations

Theoretical studies are crucial for understanding the fundamental properties of Methyl 4-(dimethylamino)-3-nitrobenzoate. These computational methods provide a framework for predicting its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Calculations, often using the B3LYP functional with a basis set like 6-311++G, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For molecules structurally similar to this compound, such as 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to compute optimized geometrical parameters like bond lengths and angles. In these related structures, the presence of both electron-donating (like dimethylamino) and electron-withdrawing groups (like nitro and methyl ester) on the benzene (B151609) ring leads to notable effects on the ring's geometry. For instance, the ipso C-C-C bond angle at the position of an electron-withdrawing group is often found to be larger than the ideal 120° of a regular hexagon. The electronic structure is characterized by a significant redistribution of electron density due to the push-pull nature of the substituents.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the lowest energy conformers and the energy barriers between them.

For this compound, key rotations would occur around the C(aromatic)-C(ester) and C(aromatic)-N(amino) bonds. A computational study on the related molecule methyl 3-nitrobenzoate revealed that conformers resulting from rotation around the C(ar)-C(carbonyl) bond are the most significant. In that case, two stable planar conformers, where the ester group is either cis or trans relative to the nitro group, were identified as the most stable, with a discernible energy barrier to rotation. A similar analysis for this compound would be necessary to determine its preferred conformation and the energetic landscape governing its flexibility.

Solvent Effects on Molecular Properties (e.g., HOMO-LUMO)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties like the HOMO-LUMO energy gap. These models treat the solvent as a continuous medium with a specific dielectric constant.

For polar molecules like this compound, which possess a strong intramolecular charge-transfer character, the polarity of the solvent is expected to have a pronounced effect. Studies on similar donor-acceptor molecules show that increasing solvent polarity can stabilize the charge-separated excited state, often leading to a decrease in the HOMO-LUMO energy gap. This solvatochromic behavior is a key feature of such compounds.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Maps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the electronic distribution of the frontier orbitals is dictated by its substituents. Based on analyses of analogous compounds like 4-(dimethylamino)nitrobenzene, the HOMO is expected to be primarily localized on the electron-rich dimethylamino group and the phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the methyl benzoate (B1203000) moiety. This spatial separation of the HOMO and LUMO is characteristic of a molecule with strong intramolecular charge-transfer properties. The energy gap for such compounds typically falls in a range that makes them relevant for applications in electronics and optics.

| Orbital | Property | Illustrative Value (Based on Analogous Compounds) |

|---|---|---|

| HOMO | Energy | -5.0 to -6.0 eV |

| LUMO | Energy | -2.5 to -3.5 eV |

| Gap | Energy Difference (LUMO - HOMO) | 2.0 to 3.0 eV |

Global Reactivity Descriptors from FMO Energies

The electronic reactivity of a molecule can be effectively understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO, are crucial for calculating global reactivity descriptors that quantify the molecule's stability and reactivity.

For this compound, the presence of the electron-donating dimethylamino group (-N(CH3)2) and the electron-withdrawing nitro group (-NO2) significantly influences the FMO energies. The dimethylamino group raises the HOMO energy, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the LUMO energy, increasing its susceptibility to nucleophilic attack. This push-pull electronic effect results in a reduced HOMO-LUMO energy gap (ΔE), which is indicative of higher chemical reactivity and lower kinetic stability. A smaller energy gap facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-system of the benzene ring.

From the FMO energies, several global reactivity descriptors can be derived, as shown in the table below. These descriptors are typically calculated using Density Functional Theory (DFT) methods.

| Descriptor | Formula | Significance for this compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap suggests high reactivity and polarizability. |

| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A low value indicates high reactivity. |

| Chemical Softness (S) | 1/(2η) | A high value indicates high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |

This table presents the formulas and significance of global reactivity descriptors derived from FMO energies, with expected trends for this compound based on its structure.

The calculated values of these descriptors would quantitatively confirm the high reactivity and charge transfer characteristics of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is directly related to its stability. This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis reveals significant electron delocalization arising from the interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro and methyl ester groups, mediated by the aromatic ring. The key interactions are the delocalization of the nitrogen lone pair of the dimethylamino group into the π* antibonding orbitals of the benzene ring and the nitro group.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. The most significant delocalization interactions expected for this compound are summarized in the following table.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) |

| LP(N) of -N(CH3)2 | π(C=C) of benzene ring | High |

| π(C=C) of benzene ring | π(N=O) of -NO2 | Moderate |

| π(C=C) of benzene ring | π*(C=O) of -COOCH3 | Moderate |

This table illustrates the expected major NBO interactions and their representative stabilization energies for this compound, highlighting the intramolecular charge transfer pathways.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would clearly show the effects of the substituent groups on the charge distribution.

Negative Potential (Red): The oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester group are expected to be the most electron-rich regions, making them the primary sites for electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the methyl groups and the aromatic ring are expected to be the most electron-poor regions.

Intermediate Potential (Green/Yellow): The aromatic ring will exhibit a gradient of potential, influenced by both the donating and withdrawing groups. The dimethylamino group, being electron-donating, will increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it.

The MEP analysis provides a clear rationale for the molecule's reactivity towards different chemical species and is a crucial tool in understanding its interaction with biological targets.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. Comparing the calculated spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

For this compound, the calculated vibrational spectrum would show characteristic bands corresponding to the functional groups present in the molecule. It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and the approximations inherent in the computational methods, leading to better agreement with experimental data. researchgate.netscirp.org

The following table summarizes some of the key expected vibrational modes and their approximate wavenumbers.

| Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H stretching (of the amino group if protonated) | 3300-3500 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=O stretching (ester) | 1700-1725 |

| C=C stretching (aromatic) | 1450-1600 |

| NO2 asymmetric stretching | 1500-1550 |

| NO2 symmetric stretching | 1300-1350 |

| C-N stretching | 1250-1350 |

| C-O stretching (ester) | 1100-1300 |

This table presents the expected characteristic vibrational frequencies for this compound. The exact positions would be confirmed by DFT calculations.

The excellent agreement typically observed between scaled theoretical and experimental spectra provides strong validation for the calculated molecular geometry and electronic structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for predicting the properties of new compounds without the need for their synthesis and testing.

For a series of derivatives of this compound, QSAR and QSPR models could be developed to predict various properties. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or physicochemical characteristics. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, FMO energies), and lipophilicity parameters (e.g., logP).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity or property. For instance, a QSAR model could be developed to predict the antifungal activity of a series of nitrobenzoate derivatives. researchgate.net

Once a reliable QSAR model is established, it can be used for in silico screening of large virtual libraries of compounds. This allows for the rapid identification of potentially active molecules with desired properties before committing resources to their synthesis.

Furthermore, the insights gained from the QSAR model can guide the rational design of new, more potent ligands. By understanding which molecular features are crucial for activity, medicinal chemists can modify the structure of this compound to enhance its therapeutic potential. For example, if the model indicates that a higher dipole moment is correlated with increased activity, modifications can be made to the molecule to increase its polarity. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies

Reactions of the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic ring's properties and is a key site for chemical modification.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction is most commonly achieved through catalytic hydrogenation. For Methyl 4-(dimethylamino)-3-nitrobenzoate, this transformation yields Methyl 3-amino-4-(dimethylamino)benzoate. Standard conditions for this reaction involve the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective method for the reduction of aromatic nitro groups. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and modest pressures of hydrogen. Other catalysts, such as platinum(IV) oxide (PtO₂) or Raney nickel, are also effective.

Alternatively, the reduction can be accomplished using transfer hydrogenation, which avoids the need for pressurized hydrogen gas. Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a catalyst like Pd/C. Chemical reduction methods using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, provide milder alternatives that are often tolerant of other functional groups.

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT | Commonly used, highly efficient. |

| H₂ / Raney Nickel | Ethanol, RT | Useful alternative, can avoid dehalogenation in other substrates. |

| Fe / CH₃COOH | Heating | Classic method, mild and selective. |

| SnCl₂ / HCl | RT or gentle heating | Stannous chloride is a common reducing agent for this transformation. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent systems | Can be used for selective reductions. |

The substituents on the benzene (B151609) ring profoundly affect its susceptibility to nucleophilic aromatic substitution (SNAr). This reaction requires two key features: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, there is no inherent leaving group. However, the influence of the existing groups can be considered in a hypothetical scenario where a leaving group (e.g., a chlorine atom) is present.

Activating Effect of the Nitro Group : The nitro group at the C-3 position is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly activates the ring toward nucleophilic attack. msu.edu If a leaving group were at the C-2 or C-4 position (ortho) or the C-6 position (para), the nitro group would effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Deactivating Effect of the Dimethylamino Group : The dimethylamino group at the C-4 position is a strong electron-donating group by resonance. This effect increases the electron density of the aromatic ring, which deactivates it toward nucleophilic attack. Nucleophilic aromatic substitution is favored by electron-poor aromatic rings. masterorganicchemistry.com

Reactions of the Dimethylamino Group

The dimethylamino group, with its lone pair of electrons on the nitrogen atom, imparts basicity to the molecule and can participate in various non-covalent interactions.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton. The basicity of this group is significantly influenced by the other substituents on the aromatic ring. For comparison, the conjugate acid of N,N-dimethylaniline has a pKₐ value of approximately 5.1.

In this compound, the dimethylamino group's basicity is substantially reduced by the presence of two electron-withdrawing groups: the nitro group and the methyl ester group.

The nitro group at the meta position exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring and, consequently, from the dimethylamino nitrogen.

The methyl ester group at the para position also withdraws electron density, primarily through its resonance effect.

These effects decrease the availability of the lone pair on the nitrogen atom for protonation, making this compound a much weaker base than N,N-dimethylaniline. Protonation, when it occurs under strongly acidic conditions, would result in the formation of a dimethylanilinium ion. This protonation would dramatically alter the electronic properties of the substituent, converting it from a strong electron-donating group to a strongly electron-withdrawing and deactivating -NH(CH₃)₂⁺ group. msu.edu

While the dimethylamino group itself does not have a hydrogen atom to donate, its nitrogen atom can act as a hydrogen bond acceptor. In a crystal lattice or in a protic solvent, the lone pair of electrons on the nitrogen can form a hydrogen bond with a hydrogen bond donor (H-D), such as an alcohol or water molecule.

Reactions of the Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common reaction. This can occur under either acidic or basic conditions.

The rate of ester hydrolysis is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance the rate of hydrolysis, particularly under basic conditions (saponification), by increasing the electrophilicity of the carbonyl carbon and stabilizing the tetrahedral intermediate. Conversely, electron-donating groups decrease the reaction rate. oieau.fr

In this compound, the two substituents have competing effects on the reactivity of the ester:

Nitro Group : Located meta to the ester, the nitro group exerts a powerful electron-withdrawing inductive effect. This effect makes the carbonyl carbon more susceptible to nucleophilic attack, thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr

Dimethylamino Group : Positioned para to the ester, the dimethylamino group has a strong electron-donating resonance effect. This donation of electron density to the ring, and subsequently to the carbonyl group, reduces the electrophilicity of the carbonyl carbon and would be expected to slow down the rate of hydrolysis. Studies on similar molecules, like methyl p-aminobenzoate, show a decreased rate of saponification. chegg.comchegg.com

The net reactivity of the ester moiety toward hydrolysis is a result of the balance between these opposing electronic influences. The strong para-donating effect of the dimethylamino group is expected to significantly counteract the meta-withdrawing effect of the nitro group. Therefore, the rate of saponification for this compound would likely be slower than that of Methyl 3-nitrobenzoate but faster than that of Methyl 4-(dimethylamino)benzoate. The reaction, typically carried out by heating with an aqueous base like sodium hydroxide (B78521), would yield methanol (B129727) and the corresponding sodium 4-(dimethylamino)-3-nitrobenzoate salt. Subsequent acidification would produce the carboxylic acid.

Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.

Hydrolysis: The hydrolysis of methyl benzoate esters to their corresponding carboxylic acids is a well-studied reaction that can be catalyzed by either acid or base. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the benzene ring. In the case of this compound, two opposing electronic effects are at play. The 3-nitro group is a strong electron-withdrawing group, which generally increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions and thus accelerating base-catalyzed hydrolysis. Conversely, the 4-dimethylamino group is a strong electron-donating group, which tends to decrease the electrophilicity of the carbonyl carbon, thereby slowing down hydrolysis.

Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol. For methyl esters, transesterification can occur when the reaction is carried out in an alcohol other than methanol. To avoid this, reactions involving this compound where the ester group is intended to be preserved are best performed in methanol as a solvent.

Modifications to Carboxylic Acid or Amide Derivatives

The ester group of this compound serves as a key handle for conversion into other important functional groups, such as carboxylic acids and amides.

Carboxylic Acid Derivatives: Hydrolysis of the methyl ester, typically under basic conditions followed by acidification, yields 4-(dimethylamino)-3-nitrobenzoic acid. This carboxylic acid is a versatile intermediate for further synthetic transformations. researchgate.netnbinno.com For example, it is a precursor in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. nih.gov

Amide Derivatives: Amides are frequently synthesized from esters or their corresponding carboxylic acids.

From the Carboxylic Acid: A common route to amides is through the activation of the corresponding carboxylic acid. For instance, 4-(dimethylamino)-3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride to form the more reactive 4-(dimethylamino)-3-nitrobenzoyl chloride. This acyl chloride can then readily react with a primary or secondary amine to form the desired amide. A patent describes this exact sequence to synthesize N-methyl-4-(methylamino)-3-nitrobenzamide by reacting the acyl chloride with methylamine. nih.gov

Direct Amidation of the Ester: Recent advances in catalysis have enabled the direct conversion of esters to amides, which is a more atom-economical approach. mdpi.com Nickel-catalyzed methods, for example, have been developed for the reductive coupling of unactivated esters with nitroarenes to form amides. epfl.chnih.gov Catalytic systems using niobium(V) oxide have also shown high activity for the direct amidation of methyl benzoate with various amines. researchgate.net While not specifically documented for this compound, these modern catalytic methods represent a potential pathway for its direct conversion to amide derivatives.

The table below summarizes the key derivatization reactions starting from the ester.

| Starting Material | Reagents | Product | Derivative Type |

| This compound | 1. NaOH (aq), Heat2. HCl (aq) | 4-(Dimethylamino)-3-nitrobenzoic acid | Carboxylic Acid |

| 4-(Dimethylamino)-3-nitrobenzoic acid | 1. SOCl₂2. CH₃NH₂ | N-Methyl-4-(methylamino)-3-nitrobenzamide | Amide |

| This compound | Amine, Catalyst (e.g., Nb₂O₅ or Ni complex) | 4-(Dimethylamino)-3-nitrobenzamide derivative | Amide (Direct) |

Electrophilic Aromatic Substitution on the Benzene Ring

Further electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the existing substituents. The outcome of such reactions is determined by the balance between the activating/deactivating and directing effects of the dimethylamino, nitro, and methyl ester groups.

-N(CH₃)₂ (Dimethylamino): This is a very strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring through resonance.

-NO₂ (Nitro): This is a strong deactivating group and a meta-director.

-COOCH₃ (Methyl Ester): This is a deactivating group and a meta-director.

In a polysubstituted ring, the regiochemical outcome of an EAS reaction is typically controlled by the most powerful activating group. In this molecule, the dimethylamino group at position 4 is the dominant directing group. It strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already substituted).

Given that the 3-position is already occupied by a nitro group, the most likely site for attack by an incoming electrophile (E⁺) is the 5-position, which is ortho to the strongly activating dimethylamino group and meta to the two deactivating groups.

Predicted Regioselectivity of EAS:

For example, sulfonation of o-nitroaniline with sulfuric acid or chlorosulfonic acid yields 4-amino-3-nitrobenzenesulfonic acid, demonstrating electrophilic substitution directed by the amino group. chembk.com Similarly, halogenation of related nitroaromatic compounds is a known transformation. researchgate.net

Synthesis of Analogs and Conjugates for Structure-Reactivity Correlations

The synthesis of analogs and conjugates of this compound is crucial for establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). researchgate.netmdpi.comresearchgate.net These studies correlate changes in molecular structure with changes in chemical reactivity or biological activity, such as toxicity or therapeutic efficacy. researchgate.netresearchgate.netnih.govnih.gov By systematically modifying the functional groups of the parent molecule, researchers can probe the electronic and steric factors that govern its properties.

Several analogs where the substituents are varied have been synthesized and characterized. These modifications can involve the amino group, the ester, or other positions on the aromatic ring.

The table below details some of the synthesized analogs and their precursors, which are instrumental in SAR studies.

| Analog / Conjugate | Precursor(s) | Synthetic Method | Potential Use in SAR Studies | Reference(s) |

| 4-Amino-3-nitrobenzoic acid methyl ester | 4-Amino-3-nitrobenzoic acid, Methanol | Fischer Esterification (H₂SO₄ catalyst) | Evaluating the effect of a primary amino group vs. a tertiary dimethylamino group. | bond.edu.au |

| Methyl 4-(benzylamino)-3-nitrobenzoate | Not specified, likely from a 4-halo-3-nitrobenzoate and benzylamine | Nucleophilic aromatic substitution | Investigating the steric and electronic influence of a larger N-substituent. | researchgate.net |

| Methyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | Esterification | Comparing the effect of a methyl group vs. a dimethylamino group at the 4-position. | sigmaaldrich.com |

| 4-Amino-3-nitrobenzenesulfonamide | o-Nitroaniline | Sulfonation | Introducing a different functional group to probe interactions at the 4- and 5-positions. | nih.gov |

| Derivatives of 4-aminobenzoic acid | 4-Aminobenzoic acid, various aldehydes | Schiff base formation | Creating a library of compounds to screen for antimicrobial and cytotoxic activities. | mdpi.com |

These systematic modifications allow for the development of QSAR models that can predict the properties of novel, unsynthesized compounds, guiding the design of molecules with desired characteristics, whether for materials science, medicinal chemistry, or environmental toxicology. mdpi.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Benzoate (B1203000) Backbone

For instance, introducing small alkyl groups, such as a methyl group, at other positions on the ring could influence the compound's lipophilicity and steric profile. Replacing the benzene (B151609) ring with a pyridine (B92270) or pyrimidine (B1678525) ring would significantly alter the electronic distribution and hydrogen bonding capabilities of the core structure, potentially leading to different biological activities. While specific studies on backbone modifications of methyl 4-(dimethylamino)-3-nitrobenzoate are not abundant, research on analogous compounds like 1,4-benzodioxan derivatives has shown that changes in the core heterocyclic structure can significantly decrease affinity for biological targets, suggesting that the benzoate scaffold is likely a critical component for its activity. nih.gov

Variation of the Dimethylamino Moiety

The dimethylamino group at the 4-position is a key feature, acting as a potent electron-donating group. Its size, shape, and basicity are critical for molecular recognition and binding.

The size and nature of the alkyl groups on the nitrogen atom are pivotal. Increasing the size of the alkyl groups from methyl to ethyl or larger would increase steric hindrance and lipophilicity. This can affect how the molecule fits into a binding pocket and its ability to cross cell membranes. Studies on related nitrobenzoate analogs have highlighted the importance of alkyl side chains for biological activity. researchgate.net For example, in a series of 3-methyl-4-nitrobenzoate derivatives, variations in the alkyl ester chain length significantly influenced their antifungal activity. researchgate.net By analogy, modifying the N-alkyl groups in this compound is expected to modulate its biological profile.

Table 1: Postulated Impact of N-Alkyl Group Variation on Activity

| Modification | Expected Change in Properties | Postulated Effect on Activity |

|---|---|---|

| N(CH₃)₂ -> N(C₂H₅)₂ | Increased lipophilicity and steric bulk | May decrease activity due to steric hindrance or increase it by enhancing membrane permeability. |

| N(CH₃)₂ -> NHCH₃ | Reduced steric bulk, increased H-bond donor capacity | Could alter binding mode and potentially increase affinity through new hydrogen bonds. |

This table is based on general medicinal chemistry principles and not on specific experimental data for this compound.

Replacing the dimethylamino group with other cyclic amines like pyrrolidine (B122466), piperidine (B6355638), or morpholine (B109124) can introduce conformational rigidity and alter the basicity and lipophilicity of the molecule. A morpholine ring, for example, would introduce a polar ether oxygen, potentially increasing water solubility and providing an additional hydrogen bond acceptor. A piperidine or pyrrolidine ring would maintain a similar basicity but would fix the conformation of the N-alkyl groups. Such modifications are a common strategy in drug discovery to explore the chemical space around a lead compound and to improve its pharmacokinetic properties.

Alteration of the Nitro Group Position or Replacement with Other Electron-Withdrawing Groups (e.g., Cyano)

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov Its position relative to the electron-donating amino group is critical.

The ortho-position of the nitro group to the dimethylamino group creates a "push-pull" system, polarizing the molecule. Moving the nitro group to the meta or para position relative to the amino group would drastically alter the electronic distribution and, consequently, the biological activity. Studies on nitro-containing chalcones have demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, ortho-nitro substitution led to the highest anti-inflammatory activity, while a para-nitro group was favorable for vasorelaxant effects. mdpi.com

Replacing the nitro group with another strong electron-withdrawing group, such as a cyano (-CN) group, is a common bioisosteric replacement in medicinal chemistry. The cyano group is smaller and more linear than the nitro group and is also a strong electron-withdrawing group. This substitution would likely maintain the "push-pull" electronic nature of the molecule but would alter its size, shape, and potential for hydrogen bonding, which could lead to a different binding affinity or selectivity profile. The powerful electron-withdrawing nature of the nitro group is often exploited in self-immolative systems for drug delivery, a function that might be altered by replacement with a cyano group. mdpi.com

Influence of Substituent Position and Electronic Effects on Biological Activity

The arrangement of substituents on the benzoate ring of this compound results in a specific electronic landscape that is fundamental to its biological function. The electron-donating dimethylamino group at position 4 and the electron-withdrawing nitro group at position 3 work in concert to modulate the reactivity and interaction potential of the molecule. nih.govnih.gov

This ortho/para relationship between the electron-donating and electron-withdrawing groups enhances the polarization of the aromatic ring. The electron density is pulled from the amino group and the ring towards the nitro group. This electronic push-pull effect can be critical for interactions with biological targets, such as forming specific hydrogen bonds or participating in charge-transfer interactions with amino acid residues in a protein's active site. The toxicity of many nitroaromatic compounds is linked to their electrophilicity, which is governed by these electronic effects. nih.gov Any change in the position of these substituents would disrupt this electronic interplay and likely lead to a significant change in biological activity. mdpi.commdpi.com

In Silico Modeling of Ligand-Target Interactions

In the absence of extensive experimental data, in silico modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the SAR of this compound analogs. nih.govui.ac.id

QSAR models can be developed to correlate the biological activity of a series of compounds with their physicochemical properties (descriptors). For nitroaromatic compounds, relevant descriptors often include:

Electronic descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. These are particularly important for nitroaromatics, as their activity is often linked to their electrophilic nature. nih.govui.ac.id

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Lipophilic descriptors: The logarithm of the partition coefficient (logP), which relates to the compound's ability to cross biological membranes.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a putative protein target. nih.govmdpi.comnih.gov These models can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved affinity. For example, a modeling study on antifungal 3-methyl-4-nitrobenzoate derivatives successfully identified potential interactions with the target protein, thymidylate kinase (TMPK). researchgate.net A similar approach could be applied to this compound to rationalize SAR data and to design novel analogs with enhanced biological activity.

Table 2: Common Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | ELUMO | Relates to the electrophilicity and reactivity of the compound. nih.gov |

| Lipophilic | LogP | Describes hydrophobicity and membrane permeability. ui.ac.id |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. nih.gov |

Academic Research Applications

Medicinal Chemistry Research Applications

In medicinal chemistry, the nitroaromatic moiety is a key feature for bioreductive activation, forming the basis for designing targeted therapies.

Design and Synthesis of Derivatives for Biological Target Modulation

While specific research detailing the use of Methyl 4-(dimethylamino)-3-nitrobenzoate as a direct precursor for derivatives was not prominently available, related nitrobenzoate structures are fundamental building blocks in synthetic schemes aimed at biological targets. For instance, substituted nitrobenzoates like methyl 2-hydroxy-4-nitrobenzoate are used as starting materials for creating more complex molecules, such as substituted 4-nitrobenzyl carbamates, which serve as prodrugs. sci-hub.box The synthesis of these derivatives often involves the strategic modification of the functional groups on the benzene (B151609) ring to fine-tune the molecule's properties for specific biological interactions.

Enzyme Inhibition Studies (e.g., Nitroreductase Characterization)

Nitroaromatic compounds are intrinsically linked to the study of nitroreductase enzymes. These enzymes, found in bacteria and some eukaryotes, catalyze the reduction of nitro groups. oup.com This process is critical in both bioremediation and medicine, as it can lead to the activation of prodrugs or the detoxification of environmental pollutants. nih.gov

Bacterial nitroreductases are typically flavoproteins that use NAD(P)H to reduce nitroaromatics through a series of two-electron transfers, avoiding the formation of toxic nitro anion radicals that occurs with oxygen-sensitive nitroreductases. asm.orgnih.gov The study of these enzymes often involves characterizing their substrate specificity and inhibition. Competitive inhibitors can bind to the active site, providing insights into the enzyme's structure and mechanism. For example, the crystal structure of nitroreductase from Enterobacter cloacae has been resolved in complex with benzoate (B1203000) and acetate (B1210297) inhibitors, which bind over the flavin mononucleotide (FMN) cofactor. nih.gov This structural information is crucial for understanding how the enzyme accommodates various substrates and for designing specific inhibitors or more efficient prodrugs. nih.gov

| Property | Description | References |

|---|---|---|

| Cofactor | Typically Flavin Mononucleotide (FMN). The enzyme from P. pseudoaligenes JS45 has a ratio of 2 moles of flavin per mole of protein. | oup.comnih.gov |

| Mechanism | Ping-pong bi-bi kinetic mechanism, involving sequential two-electron transfers. | oup.com |

| Electron Donor | Group A nitroreductases are usually NADPH-dependent; Group B may use both NADH and NADPH. | oup.com |

| Reaction Products | Reduces a nitro group (NO₂) sequentially to nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. | asm.org |

| Common Inhibitors | Dicoumarol (a diaphorase inhibitor), p-hydroxymercuribenzoate, and Cu²⁺ ions. | oup.com |

Exploration of Potential Molecular Mechanisms of Action (e.g., Interaction with Heme Cofactors)

Information regarding the direct interaction of this compound with heme cofactors is not available in the reviewed literature. Research in this area typically focuses on how ligands like CO, NO, and O₂ interact with the heme iron and how the surrounding protein environment modulates these interactions. mdpi.com

Prodrug Design and Activation Mechanisms (e.g., Nitrobenzyl Carbamates)

A significant application for nitroaromatic compounds is in the design of bioreductive prodrugs, particularly those based on the 4-nitrobenzyl carbamate (B1207046) motif. sci-hub.boxrsc.org This strategy is central to gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic prodrug is administered and subsequently activated into a potent cytotoxic agent at the target site (e.g., a tumor) by a nitroreductase enzyme expressed in those cells. nih.govnih.gov

The activation mechanism proceeds as follows:

The nitroreductase enzyme reduces the nitro group on the benzyl (B1604629) ring to the corresponding hydroxylamine. sci-hub.boxrsc.org

This reduced intermediate is unstable and undergoes spontaneous fragmentation through a 1,6-elimination reaction. rsc.org

This fragmentation cleaves the carbamate bond, releasing the active drug (often a potent amine-based toxin), carbon dioxide, and a harmless byproduct. rsc.org

The rate of this fragmentation is a critical parameter in prodrug design. Studies on model compounds have shown that electron-donating substituents on the benzyl ring accelerate the fragmentation, likely by stabilizing the positive charge that develops on the benzylic carbon during the reaction. rsc.orgresearchgate.net This allows for the fine-tuning of the drug release rate to maximize therapeutic efficacy. rsc.orgresearchgate.net

| Substituent on Benzyl Ring | Position | Maximum Half-Life (Mt₁/₂) in minutes | Reference |

|---|---|---|---|

| None (Parent Compound) | - | 16.0 | rsc.org |

| α-Methyl | - | 9.5 | rsc.org |

| 2-Methoxy | ortho | 6.5 | rsc.org |

| 3-Methoxy | meta | 11.0 | rsc.org |

| 2-Methyl | ortho | 9.5 | rsc.org |

| 3-Methyl | meta | 12.5 | rsc.org |

Materials Science Applications

Investigation of Electronic Properties for Organic Electronic Devices